3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
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Overview
Description
BIMU-1 is a synthetic organic compound that belongs to the class of azabicycloalkyl benzimidazolone derivatives. Its chemical structure is depicted below:
Preparation Methods
BIMU-1 can be synthesized through different routes. Here are two common methods:
Method 1::- Condensation of 2-nitrophenyl isocyanate (VII) with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine (IV) in THF/cyclohexane yields 2-nitrophenylurea (VIII).
- Reduction of (VIII) with H2 over Pd/C in ethanol produces 2-aminophenylurea (IX).
- Acylation of (IX) with phenyl chloroformate (X) in toluene affords the carbamate (XI).
- Cyclization of (XI) using NaOH in ethanol leads to the formation of BIMU-1.
- Reaction of 2,3-dihydro-1H-benzimidazol-2-one (I) with trichloromethyl chloroformate (II) in THF produces 2-oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonyl chloride (III).
- Condensation of (III) with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine (IV) in THF yields the corresponding amide (V).
- Alkylation of (V) with ethyl chloride (VI) and NaH in DMF completes the synthesis of BIMU-1.
Chemical Reactions Analysis
BIMU-1 undergoes various reactions, including acylation, cyclization, and alkylation. Common reagents and conditions are as described in the preparation methods. The major products formed are the corresponding amides and ureas.
Scientific Research Applications
BIMU-1 has found applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Studying 5-HT4 receptor agonists.
Medicine: Investigating its potential therapeutic effects.
Mechanism of Action
BIMU-1 acts as an agonist of the 5-HT4 receptor. Its mechanism involves interactions with molecular targets and specific signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-3-21-15-6-4-5-7-16(15)22(18(21)24)17(23)19-12-10-13-8-9-14(11-12)20(13)2/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,23)/t12?,13-,14?/m0/s1 |
InChI Key |
MZRKHUUDDHJVHS-MOKVOYLWSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C(NC3[C@@H](N4C)CCC[C@@H]4C3)=O)C1 |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@@H]4CCC(C3)N4C |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIMU-1; BIMU 1; BIMU1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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